molecular formula C3H8N2 B8143305 (1S,2S)-Cyclopropane-1,2-diamine

(1S,2S)-Cyclopropane-1,2-diamine

Cat. No.: B8143305
M. Wt: 72.11 g/mol
InChI Key: DQSBSLFFVASXRY-HRFVKAFMSA-N
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Description

(1S,2S)-Cyclopropane-1,2-diamine is a chiral diamine compound characterized by a cyclopropane ring with two amino groups attached to the first and second carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Cyclopropane-1,2-diamine typically involves the cyclopropanation of suitable precursors followed by the introduction of amino groups. One common method is the reduction of cyclopropane-1,2-dicarboxylic acid derivatives using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding diamine. Another approach involves the catalytic hydrogenation of cyclopropane-1,2-dinitrile under specific conditions to produce the desired diamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Cyclopropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amino groups or the cyclopropane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amino groups or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products

The major products formed from these reactions include various substituted cyclopropane derivatives, imines, oximes, and reduced amine compounds.

Scientific Research Applications

(1S,2S)-Cyclopropane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which (1S,2S)-Cyclopropane-1,2-diamine exerts its effects involves interactions with specific molecular targets. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to desired biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1-diamine: Differing in the position of the amino groups, this compound exhibits distinct reactivity and applications.

    Cyclopropane-1,3-diamine: Another positional isomer with unique properties and uses.

    Cyclohexane-1,2-diamine: A larger ring analog with different steric and electronic characteristics.

Uniqueness

(1S,2S)-Cyclopropane-1,2-diamine is unique due to its chiral nature and the strain associated with the cyclopropane ring. This strain can influence its reactivity and interactions, making it a valuable compound in asymmetric synthesis and catalysis.

Properties

IUPAC Name

(1S,2S)-cyclopropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2/t2-,3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSBSLFFVASXRY-HRFVKAFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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